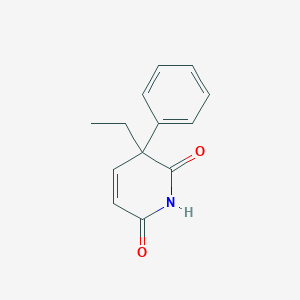

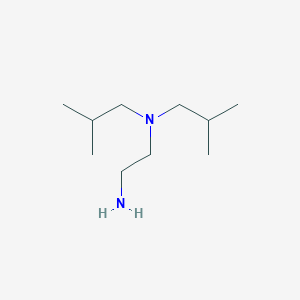

4-吗啉-4-基甲基-1H-喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline derivatives, including 4-Morpholin-4-ylmethyl-1H-quinolin-2-one, are nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities. The synthesis of these compounds often involves multistep chemical reactions, leveraging various catalysts and conditions to achieve the desired molecular architecture.

Synthesis Analysis

The synthesis of quinoline derivatives can be accomplished through methods such as the Buchwald–Hartwig amination, offering yields ranging from 60–88%. This process involves the reaction of bromoquinoline precursors with heteroarylamines like morpholine under palladium catalysis (Bonacorso et al., 2018). Additionally, methods involving copper-catalyzed reactions and palladium-catalyzed cross-coupling chemistry have been documented for the efficient synthesis of aminoquinolines and their derivatives (Oh et al., 2017), (Glasnov et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often determined using techniques such as X-ray diffraction, NMR, FT-IR spectroscopy, and MS. These analyses reveal the compounds' intricate architecture and confirm their expected chemical structures (Sun et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, including ester hydrolysis and nucleophilic substitutions, which are pivotal for their biological activity and further chemical modifications. For instance, the transformation of aminoquinolines to tricyclic quinolinones via novel chemical reactions has been reported, showcasing the versatile reactivity of these compounds (Kotadiya et al., 2014).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and formulation. These characteristics are typically influenced by the compounds' molecular structure and functional groups.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards various chemical agents. Their interaction with DNA, as well as their photophysical properties, indicating intraligand and charge-transfer type transitions, highlights their potential for diverse applications in the field of chemistry and biology (Bonacorso et al., 2018).

科学研究应用

DNA 依赖性蛋白激酶抑制

与 4-吗啉-4-基甲基-1H-喹啉-2-酮 结构相关的化合物的显着应用之一是它们作为 DNA 依赖性蛋白激酶 (DNA-PK) 的抑制剂。具体来说,已经合成了 8-取代的 2-吗啉-4-基-喹啉-4-酮和 9-取代的 2-吗啉-4-基-吡啶并 [1,2-a] 嘧啶-4-酮,并证明它们是 DNA-PK 的有效抑制剂,当某些芳基和杂芳基用作取代基时,IC50 值在低纳摩尔范围内 (Barbeau 等,2007).

药物化学的有效合成

另一个应用是在药物化学领域,为相关化合物开发了有效的合成路线。例如,已经开发了一种与 4-吗啉-4-基甲基-1H-喹啉-2-酮结构相关的吡咯喹啉酮的有效合成,强调了这些化合物在药物发现和开发中的重要性 (Dorow 等,2006).

抗菌活性

已经合成了与 4-吗啉-4-基甲基-1H-喹啉-2-酮 结构相似的化合物并测试了它们的抗菌活性。例如,合成了新型的 2-(4-吗啉喹啉-7-基)-N-取代苯基肼基硫代氨基甲酰胺衍生物,并针对各种微生物菌株进行了评估,证明了这些化合物在抗菌研究中的潜力 (Patel 等,2018).

光物理和生物分子结合特性

此外,已经研究了与 4-吗啉-4-基甲基-1H-喹啉-2-酮 相关的化合物的其光物理性质和生物分子结合能力。例如,合成了一系列新的 2-(芳基/杂芳基)-6-(吗啉-4-基/吡咯烷-1-基)-(4-三氟甲基)喹啉,并分析了它们的光物理性质和 DNA 结合能力,突出了它们在生物物理研究中的潜力 (Bonacorso 等,2018).

属性

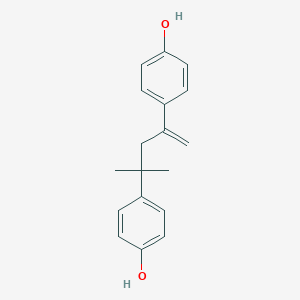

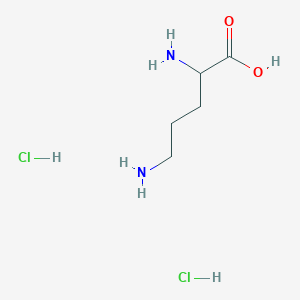

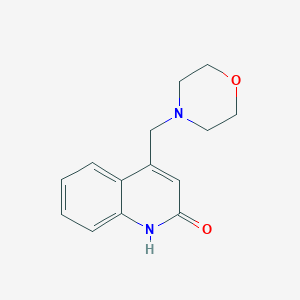

IUPAC Name |

4-(morpholin-4-ylmethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-9-11(10-16-5-7-18-8-6-16)12-3-1-2-4-13(12)15-14/h1-4,9H,5-8,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIRSQVMTMJGJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357704 |

Source

|

| Record name | 4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |

CAS RN |

13694-07-0 |

Source

|

| Record name | 4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。